molecular formula C12H15NO2 B1376159 8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1266915-66-5

8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B1376159
CAS No.: 1266915-66-5
M. Wt: 205.25 g/mol
InChI Key: XBSMBZCYPYXPHA-UHFFFAOYSA-N
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Description

8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the benzoxazine family Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agriculture

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of 2-amino-4-nitrophenol with chloroacetyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at low temperatures . The resulting intermediate is then reduced using sodium borohydride (NaBH4) and boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF) to yield the desired benzoxazine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The benzoxazine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazine ring.

Mechanism of Action

The mechanism of action of 8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with molecular targets such as DNA topoisomerase I. This enzyme is crucial for DNA replication and transcription, and inhibiting its activity can lead to the disruption of these processes, making the compound a potential anticancer agent . The exact pathways and molecular interactions are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzoxazine derivatives and may contribute to its potential as a therapeutic agent.

Properties

IUPAC Name

8-tert-butyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-12(2,3)8-5-4-6-9-11(8)15-7-10(14)13-9/h4-6H,7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSMBZCYPYXPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C2C(=CC=C1)NC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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